Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate
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Overview
Description
Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 3 and 5 positions, a hydroxymethyl group at the 4 position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 3,5-difluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3,5-difluoro-4-carboxybenzoic acid.
Reduction: 3,5-difluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: 3,5-difluoro-4-(substituted)benzoate derivatives.
Scientific Research Applications
Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using ^19F NMR spectroscopy.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biochemical studies, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-difluoro-4-formylbenzoate: Similar structure but with a formyl group instead of a hydroxymethyl group.
Methyl 3,5-difluoro-4-methylbenzoate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical properties. The hydroxymethyl group provides a site for further functionalization, while the fluorine atoms enhance the compound’s stability and reactivity .
Properties
IUPAC Name |
methyl 3,5-difluoro-4-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNFJLIHDVRZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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